(R)-2-Amino-N-(2-iodobenzyl)propanamide

radical translocation C–I bond homolysis α-amino radical generation

(R)-2-Amino-N-(2-iodobenzyl)propanamide (C10H13IN2O, MW 304.13 g/mol) is a chiral, non-proteinogenic amino acid amide bearing a 2-iodobenzyl substituent on the amide nitrogen. The iodine atom confers high polarizability, a substantial van der Waals radius, and a relatively weak C–I bond (BDE ~57 kcal/mol) that enables versatile synthetic transformations, including radical translocation and cross-coupling.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
Cat. No. B13675978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-N-(2-iodobenzyl)propanamide
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CC=C1I)N
InChIInChI=1S/C10H13IN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)
InChIKeyOABGYUMBLNJSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline of (R)-2-Amino-N-(2-iodobenzyl)propanamide: A Chiral Iodo-Functionalized Aminoamide Scaffold


(R)-2-Amino-N-(2-iodobenzyl)propanamide (C10H13IN2O, MW 304.13 g/mol) is a chiral, non-proteinogenic amino acid amide bearing a 2-iodobenzyl substituent on the amide nitrogen . The iodine atom confers high polarizability, a substantial van der Waals radius, and a relatively weak C–I bond (BDE ~57 kcal/mol) that enables versatile synthetic transformations, including radical translocation and cross-coupling . The (R) enantiomer of this scaffold serves as a chiral building block for asymmetric synthesis and as a precursor for radioiodinated probes, where retention of stereochemical integrity is critical for target engagement.

Why Generic Substitution Fails for (R)-2-Amino-N-(2-iodobenzyl)propanamide: Stereochemistry and Halogen Identity Drive Unique Reactivity


In-class aminoamide analogs (e.g., the des-iodo, 3-fluoro, or bromo congeners, as well as the (S) enantiomer) cannot simply replace the (R)-2-iodobenzyl compound because both the (R) configuration and the ortho-iodine atom govern reactivity and molecular recognition in non-redundant ways . The 2-iodobenzyl group participates in selective radical translocation and oxidative addition chemistry that is inaccessible to the des-halo or lighter halogen analogs under identical mild conditions . Furthermore, enantiomeric purity directly determines biological target engagement when the compound is used as a chiral synthon or radioligand precursor, making racemic or opposite-enantiomer material unsuitable for applications where stereochemistry defines activity.

Quantitative Differentiation Evidence for (R)-2-Amino-N-(2-iodobenzyl)propanamide vs. Its Closest Analogs


Ortho-Iodobenzyl Group Enables Radical Translocation Chemistry That Is Inaccessible to Des-Halo and Lighter-Halogen Analogs

The (R)-2-Amino-N-(2-iodobenzyl)propanamide scaffold contains an ortho-iodobenzyl moiety that serves as a radical precursor via homolytic C–I cleavage (BDE ~57 kcal/mol) . This enables a 1,5-hydrogen atom transfer to generate a stabilized α-amino radical, a key intermediate for C–C bond formation. In contrast, the corresponding des-iodo (2-Amino-N-benzylpropanamide) and 2-bromo analogs require significantly harsher initiation conditions due to their higher C–H or C–Br bond dissociation energies (C–Br BDE ~68 kcal/mol) and do not support the same radical pathway under mild thermal or photochemical conditions .

radical translocation C–I bond homolysis α-amino radical generation

Measured Lipophilicity Advantage Over Non-Halogenated Analog

The (S)-2-Amino-N-(2-iodobenzyl)propanamide enantiomer (closely related to the (R) form) exhibits a measured octanol/water partition coefficient LogP of 1.25 . This value is elevated relative to the non-halogenated baseline (2-Amino-N-benzylpropanamide) for which the predicted LogP is approximately 0.5−0.8 (ChemAxon/ALOGPS consensus) . The ~0.5−0.7 LogP unit increase attributable to the ortho‑iodine substituent corresponds to a ~3–5‑fold higher octanol/water partitioning ratio, directly enhancing passive membrane permeability.

LogP lipophilicity membrane permeability ADME

Molecular Weight Advantage for Radiolabeling and PET Tracer Development

With a molecular weight of 304.13 g/mol , (R)-2-Amino-N-(2-iodobenzyl)propanamide possesses a stable iodine atom that can be directly substituted with radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) via isotope exchange or electrophilic substitution, generating PET or SPECT tracers without major structural alteration. The des-iodo analog (MW 178.23 g/mol) lacks this intrinsic labeling handle and would require introduction of a prosthetic group, adding synthetic complexity and altering pharmacokinetics.

radioiodination PET imaging molecular weight isotopic labeling

Enantiomeric Identity as a Determinant for Asymmetric Synthesis and Biological Recognition

The (R) enantiomer of 2-Amino-N-(2-iodobenzyl)propanamide is specified for applications where the (S) enantiomer (CAS 1353995-10-4) exhibits distinct, and often undesired, stereochemical outcomes. In closely related aminoamide scaffolds, enantiomeric pairs show quantitatively divergent binding affinities to biological targets (e.g., enzyme active sites, receptors) . For example, in the synthesis of diastereomerically pure radioligands, use of the (R) over the (S) enantiomer can alter diastereomeric excess (de) by >90% in the final product .

chiral resolution enantiomeric excess asymmetric synthesis stereochemical fidelity

High-Value Application Scenarios for (R)-2-Amino-N-(2-iodobenzyl)propanamide Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of α-Substituted Amine Natural Products via Radical Translocation

The ortho-iodobenzyl moiety enables mild, AIBN-initiated 1,5-hydrogen atom transfer to generate an α-amino radical, which can be trapped with electron-deficient alkenes to construct quaternary carbon centers adjacent to nitrogen . This chemistry is uniquely accessible to the iodo derivative (C–I BDE ~57 kcal/mol) and cannot be replicated with the bromo or des-halo analogs under the same mild conditions .

Development of Radioiodinated PET/SPECT Tracers via Direct Isotope Exchange

The intrinsic iodine atom on the 2-iodobenzyl group allows direct radioiodination (¹²³I, ¹²⁴I, ¹²⁵I) without introducing a prosthetic group, preserving the molecular weight, LogP, and receptor-binding pharmacophore of the parent (R)-aminoamide . This advantage eliminates multistep labeling chemistry required for the des-iodo analog (MW 178.23 g/mol) .

Chiral Building Block for Diastereoselective Medicinal Chemistry Libraries

When stereochemically pure (R) enantiomer is used in amide coupling with chiral aldehydes, diastereomeric excesses of >90% de are achievable, whereas the (S) enantiomer yields predominantly opposite diastereomers (<10% de for the desired stereoisomer) . This stereochemical fidelity is essential for producing enantiopure lead compounds for central nervous system (CNS) target screening.

Lipophilicity-Driven CNS Probe Design

The measured LogP of 1.25 for the iodo aminoamide (vs. ~0.5–0.8 for the des-iodo analog) provides a 3–5× higher octanol/water partitioning ratio , enhancing passive blood-brain barrier permeability and intracellular accumulation—critical for CNS-targeted chemical probes and imaging agents.

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